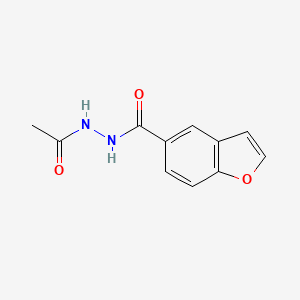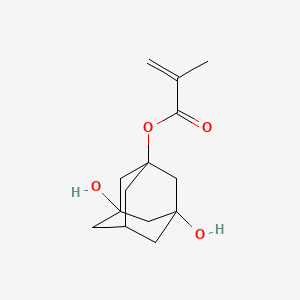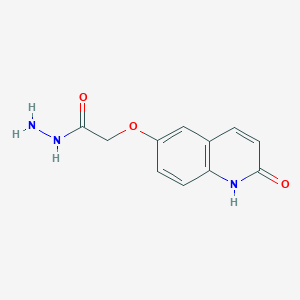
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde
Übersicht
Beschreibung
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a dihydrooxazole moiety. It is used in various applications, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde typically involves the reaction of 4-chloro-2-formylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki coupling reaction, where 4-chloro-2-formylphenylboronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 2-(4-Chloro-2-carboxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.
Reduction: 2-(4-Chloro-2-hydroxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde involves its interaction with specific molecular targets. Studies have shown that it can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play crucial roles in the nervous system. This inhibition can lead to various physiological effects, including neuroprotection and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in the preparation of agrochemical and pharmaceutical active ingredients.
4-Chloro-2-formylphenylboronic acid: Similar in structure but differs in the presence of the boronic acid group.
Uniqueness
5-Chloro-2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)benzaldehyde is unique due to its combination of a chloro-substituted phenyl ring and a dihydrooxazole moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C12H12ClNO2 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
5-chloro-2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H12ClNO2/c1-12(2)7-16-11(14-12)10-4-3-9(13)5-8(10)6-15/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
AYUIAKBVMWPHOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=C(C=C(C=C2)Cl)C=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Fluoro-2-[(N-phenylamino)acetamido]benzoic acid](/img/structure/B8432638.png)

![4-tert-butyl-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B8432650.png)

